Ethyl 4-amino-3-(trifluoromethyl)benzoate
Overview
Description
Ethyl 4-amino-3-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C10H10F3NO2 . It has a molecular weight of 233.18700 .
Molecular Structure Analysis
The molecular structure of Ethyl 4-amino-3-(trifluoromethyl)benzoate consists of a benzoate group (a benzene ring attached to a carboxylate group) which is substituted with an ethyl group, an amino group, and a trifluoromethyl group .Scientific Research Applications
Chemical Synthesis
Ethyl 4-amino-3-(trifluoromethyl)benzoate is a versatile compound used in various chemical synthesis processes. One such application is in the synthesis of 4-[4′-bis(2″-chloroethyl)aminophenyl]-3-(difluoromethyl)butanoic acid, where it plays a role in a Reformatsky-type reaction, leading to the development of potential pharmaceuticals (Coe, Markou, & Tatlow, 1997).
Supramolecular Chemistry
This compound has been observed in the formation of hydrogen-bonded supramolecular structures. In a study, molecules of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate were linked by hydrogen bonds, forming a chain of edge-fused rings. This demonstrates its potential in the design of complex molecular architectures (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Optical and Nonlinear Properties
Ethyl 4-amino-3-(trifluoromethyl)benzoate derivatives have been studied for their optical nonlinear properties. Two Schiff base compounds derived from it showed significant nonlinear refractive indices and optical limiting properties, suggesting their potential use in optical applications (Abdullmajed, Sultan, Al-Asadi, Hassan, Ali, & Emshary, 2021).
Antiplatlet Activity
In pharmacological research, derivatives of Ethyl 4-amino-3-(trifluoromethyl)benzoate, such as ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, have been synthesized and evaluated for their anti-platelet activity. This indicates its potential application in the development of new antiplatelet drug candidates (Chen et al., 2008).
Electro-Optical Applications
A study focused on the growth and properties of bulk-size ethyl 4-amino benzoate crystals for electro-optical applications. The crystal exhibited good transmittance over the visible spectrum and reasonable thermal stability, making it a potential candidate for non-linear optical applications (Krishna et al., 2017).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-amino-3-(trifluoromethyl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-2-16-9(15)6-3-4-8(14)7(5-6)10(11,12)13/h3-5H,2,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPNIUJAKBOMJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-3-(trifluoromethyl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.